Cas no 14548-31-3 (1-Hexen-5-yne)

1-Hexen-5-yne 化学的及び物理的性質
名前と識別子
-
- 1-HEXEN-5-YNE
- hex-1-en-5-yne
- 1-Hexen-5-in
- Hex-1-en-5-in
- Hex-5-en-1-yne
- 1-Hexen-5-yne (6CI, 7CI, 8CI, 9CI)
- 1-hexene-5-yne
- DTXSID70333857
- AKOS006239515
- T71785
- 14548-31-3
- H1541
- MFCD00060909
- DTXCID80284947
- DB-259575
- 1-Hexen-5-yne
-
- MDL: MFCD00060909
- インチ: 1S/C6H8/c1-3-5-6-4-2/h1,4H,2,5-6H2
- InChIKey: GHGNRQPVGKFJIR-UHFFFAOYSA-N
- ほほえんだ: C([H])([H])(C([H])=C([H])[H])C([H])([H])C#C[H]
計算された属性
- せいみつぶんしりょう: 80.06260
- どういたいしつりょう: 80.062600255g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 71.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 0.7650
- ふってん: 80.5°C (estimate)
- 屈折率: 1.4180 to 1.4220
- PSA: 0.00000
- LogP: 1.58580
1-Hexen-5-yne セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H225-H304-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P301+P310+P331-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 3295 3/PG II
- 包装グループ:II
- 危険レベル:3
1-Hexen-5-yne 税関データ
- 税関コード:2901299090
- 税関データ:
中国税関コード:
2901299090概要:
2901299090その他の不飽和無環炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである
要約:
2901299090不飽和無環炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
1-Hexen-5-yne 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB505705-5 g |
1-Hexen-5-yne, 97%; . |
14548-31-3 | 97% | 5g |
€788.00 | 2023-06-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | IR581-200mg |
1-Hexen-5-yne |
14548-31-3 | 97.0%(GC) | 200mg |
¥518.0 | 2023-09-01 | |
Aaron | AR001DS3-1g |
1-HEXEN-5-YNE |
14548-31-3 | 1g |
$175.00 | 2023-12-16 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157275-5g |
1-Hexen-5-yne |
14548-31-3 | >97.0%(GC) | 5g |
¥2828.90 | 2023-09-02 | |
A2B Chem LLC | AA63415-250mg |
1-Hexen-5-yne |
14548-31-3 | >97.0%(GC) | 250mg |
$106.00 | 2024-04-20 | |
Aaron | AR001DS3-200mg |
1-Hexen-5-yne |
14548-31-3 | 97% | 200mg |
$59.00 | 2025-01-21 | |
eNovation Chemicals LLC | D963157-200mg |
1-HEXEN-5-YNE |
14548-31-3 | 97.0% | 200mg |
$110 | 2025-02-24 | |
abcr | AB505705-1 g |
1-Hexen-5-yne, 97%; . |
14548-31-3 | 97% | 1g |
€219.10 | 2023-06-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | IR581-200mg |
1-Hexen-5-yne |
14548-31-3 | 97.0%(GC) | 200mg |
¥432.0 | 2022-06-10 | |
eNovation Chemicals LLC | D963157-200mg |
1-HEXEN-5-YNE |
14548-31-3 | 97.0% | 200mg |
$195 | 2023-05-18 |
1-Hexen-5-yne 関連文献
-
G. Zweifel,G. M. Clark,R. Lynd J. Chem. Soc. D 1971 1593
-
Ganesan Vaidyanathan,Darryl McDougald,Jaeyeon Choi,Marek Pruszynski,Eftychia Koumarianou,Zhengyuan Zhou,Michael R. Zalutsky Org. Biomol. Chem. 2016 14 1261
-
3. Flash vacuum pyrolysis over magnesium. Part 1. Pyrolysis of benzylic, other aryl/alkyl and aliphatic halidesR. Alan Aitken,Philip K. G. Hodgson,John J. Morrison,Adebayo O. Oyewale J. Chem. Soc. Perkin Trans. 1 2002 402
-
Jonathan P. Reeds,Mark P. Healy,Ian J. S. Fairlamb Catal. Sci. Technol. 2014 4 3524
-
Jonathan P. Reeds,Adrian C. Whitwood,Mark P. Healy,Ian J. S. Fairlamb Chem. Commun. 2010 46 2046
1-Hexen-5-yneに関する追加情報
Recent Advances in the Study of 14548-31-3 and 1-Hexen-5-yne in Chemical and Biomedical Research
The chemical compound with the CAS number 14548-31-3 and the product name 1-Hexen-5-yne have recently garnered significant attention in the field of chemical and biomedical research. These compounds are of particular interest due to their unique structural properties and potential applications in drug development, material science, and synthetic chemistry. This research briefing aims to provide an overview of the latest findings related to these substances, highlighting their synthesis, characterization, and potential applications.
Recent studies have focused on the synthesis and functionalization of 1-Hexen-5-yne, a compound that serves as a versatile building block in organic synthesis. Researchers have developed novel catalytic methods to enhance the efficiency and selectivity of its production. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize 1-Hexen-5-yne derivatives with high yield and purity. This advancement is critical for the scalable production of these compounds for further biomedical applications.
In addition to its synthetic utility, 1-Hexen-5-yne has shown promise in biomedical research. Preliminary studies suggest that its derivatives exhibit bioactive properties, including antimicrobial and anti-inflammatory effects. A recent investigation published in Bioorganic & Medicinal Chemistry Letters explored the potential of 1-Hexen-5-yne-based compounds as inhibitors of bacterial enzymes, offering a new avenue for the development of antibiotics. These findings underscore the compound's potential in addressing the growing challenge of antibiotic resistance.
The compound with CAS number 14548-31-3, often studied in conjunction with 1-Hexen-5-yne, has also been the subject of recent research. Its role as an intermediate in the synthesis of complex organic molecules has been well-documented. A 2022 study in the journal Tetrahedron highlighted its use in the construction of cyclic compounds, which are valuable in pharmaceutical chemistry. The study reported improved reaction conditions that minimize byproduct formation, thereby enhancing the overall efficiency of the synthesis process.
Furthermore, computational studies have provided insights into the molecular interactions and stability of these compounds. Density functional theory (DFT) calculations have been employed to predict the reactivity and electronic properties of 1-Hexen-5-yne and 14548-31-3, aiding in the design of more effective synthetic routes. These theoretical approaches complement experimental findings and contribute to a deeper understanding of the compounds' behavior under various conditions.
In conclusion, the latest research on 14548-31-3 and 1-Hexen-5-yne highlights their significant potential in both chemical synthesis and biomedical applications. Advances in catalytic methods, bioactive properties, and computational modeling have paved the way for further exploration and utilization of these compounds. Future studies are expected to focus on optimizing their synthesis, expanding their applications, and elucidating their mechanisms of action in biological systems. This briefing serves as a valuable resource for researchers and professionals in the field, providing a concise yet comprehensive overview of current developments.
14548-31-3 (1-Hexen-5-yne) 関連製品
- 65939-59-5(hept-1-en-6-yne)
- 2751603-26-4(methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate)
- 159783-16-1(3-(Cyclopentyloxy)-4-methoxybenzonitrile)
- 1610021-22-1(3-Methylimidazo[1,2-b]pyridazin-6-amine)
- 1243167-68-1(Methyl 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate)
- 1003048-68-7(7-(trifluoromethyl)indan-1-one)
- 1372452-51-1((1r)-1-(3-Methylpyrazin-2-yl)ethan-1-ol)
- 2259676-33-8(9,9'-Bianthracene, 10,10'-dibromo-2,2'-diphenyl-)
- 2386063-37-0(3-Amino-4-[(tert-butyldimethylsilyl)oxy]cyclopentan-1-ol)
- 2648926-99-0((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid)
